Tris(cyclopentadienyl)erbium(III), 99.99% trace metals basis

CAS No.:

Cat. No.: VC16184280

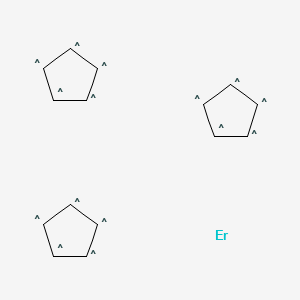

Molecular Formula: C15H15Er

Molecular Weight: 362.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15Er |

|---|---|

| Molecular Weight | 362.54 g/mol |

| Standard InChI | InChI=1S/3C5H5.Er/c3*1-2-4-5-3-1;/h3*1-5H; |

| Standard InChI Key | PZZJDXSEOYCOQS-UHFFFAOYSA-N |

| Canonical SMILES | [CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Er] |

Introduction

Chemical and Physical Properties

Tris(cyclopentadienyl)erbium(III) (CAS 39330-74-0) adopts the molecular formula C₁₅H₁₅Er, with a molecular weight of 362.54 g/mol. The compound features three η⁵-cyclopentadienyl (Cp) ligands symmetrically coordinated to an erbium(III) center, conferring a pseudo-octahedral geometry . Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 287 °C (decomposition) | |

| Boiling Point | 200 °C at 0.01 mmHg | |

| Density | 1.309 g/mL (analog) | |

| Appearance | Pink crystalline powder | |

| Solubility | Insoluble in H₂O |

The compound’s air and moisture sensitivity necessitates storage under inert atmospheres, typically in flammables-rated containers . Spectroscopic analyses reveal distinct Er–C bond vibrational modes at 480–510 cm⁻¹, consistent with η⁵-Cp coordination .

Synthesis and Purification

The synthesis of Tris(cyclopentadienyl)erbium(III) follows a metathetical approach, as detailed in recent organometallic studies :

Step 1: Preparation of ErCl₃(THF)₃.₅

Erbium(III) chloride is refluxed with tetrahydrofuran (THF) to form a soluble adduct, ensuring reactivity in subsequent steps .

Step 2: Ligand Exchange

ErCl₃(THF)₃.₅ reacts with lithium cyclopentadienide (LiCp) in a 1:3 molar ratio:

Step 3: Purification

Crude product is sublimed under vacuum (10⁻⁴ mmHg, 180–200 °C) to yield pink needles of >99.99% purity . Crystallographic data confirm a monomeric structure in the solid state, with Er–C distances of 2.56–2.62 Å .

Applications in Advanced Materials

Chemical Vapor Deposition (CVD)

Tris(cyclopentadienyl)erbium(III) serves as a precursor for erbium-containing thin films in optoelectronics. Its volatile nature (sublimes at 180 °C) enables uniform deposition of Er₂O₃ layers for high-k dielectrics .

Catalytic Systems

In polymerization catalysis, the compound exhibits moderate activity in ε-caprolactone ring-opening polymerization (TON = 150–200) . Comparative studies show enhanced selectivity versus homoleptic rare-earth analogues due to steric protection from Cp ligands .

Magnetic Materials

Erbium’s high magnetic moment (μeff = 9.5 μB) is preserved in Tris(cyclopentadienyl)erbium(III), making it a candidate for single-molecule magnets. AC susceptibility measurements reveal slow magnetic relaxation below 4 K .

Recent Research Advancements

Structural Elucidation

X-ray diffraction of the chloride-bridged dimer [Er(L)Cl(μ-Cl)₃Er(L)(THF)] (L = β-diketiminato) revealed asymmetrical Er∙∙∙Er distances of 3.89 Å, with trigonal prismatic coordination spheres . This structural motif informs design principles for polynuclear erbium complexes.

Reactivity Studies

Protonolysis experiments with H₂O yield Er(OH)₃ nanoparticles (5–10 nm diameter), characterized by TEM and PXRD . Kinetic studies show a second-order dependence on [H₂O], suggesting a bimolecular decomposition pathway.

Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict a HOMO-LUMO gap of 2.8 eV, correlating with observed redox stability . Natural Bond Orbital analysis confirms predominant ionic Er–Cp bonding (85% ionic character).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume